Diethyl(methyl)oxidanium

Catalog No.
S15253972
CAS No.
44387-70-4
M.F
C5H13O+
M. Wt
89.16 g/mol
Availability
In Stock
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Diethyl(methyl)oxidanium

CAS Number

44387-70-4

Product Name

Diethyl(methyl)oxidanium

IUPAC Name

diethyl(methyl)oxidanium

Molecular Formula

C5H13O+

Molecular Weight

89.16 g/mol

InChI

InChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1

InChI Key

FTJLWUBPNKLGQE-UHFFFAOYSA-N

Canonical SMILES

CC[O+](C)CC

Diethyl(methyl)oxidanium, with the chemical formula C5_5H13_{13}O2_2 and CAS number 44387-70-4, is an organic compound classified as an oxonium ion. This compound features a central oxygen atom bonded to two ethyl groups and a methyl group, making it a unique member of the oxonium family. The presence of the oxonium ion indicates that it carries a positive charge due to the protonation of the oxygen atom, which is characteristic of many reactive intermediates in organic chemistry.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Attack: The positively charged oxygen can be attacked by nucleophiles, leading to the formation of new bonds.
  • Dehydration Reactions: It can undergo dehydration to form ethers or other functional groups.
  • Oxidation: Oxidizing agents can react with diethyl(methyl)oxidanium, potentially leading to more complex structures or the formation of carbonyl compounds.

These reactions highlight its utility as an intermediate in organic synthesis.

Diethyl(methyl)oxidanium can be synthesized through several methods:

  • Alkylation Reactions: By reacting diethyl ether with methyl halides in the presence of a base, diethyl(methyl)oxidanium can be formed.
  • Protonation of Ethers: Protonating dimethyl ether or similar compounds under acidic conditions may yield diethyl(methyl)oxidanium as an intermediate.
  • Oxidative Methods: Using oxidizing agents on suitable precursors can lead to the formation of this compound.

Each method varies in efficiency and yield, depending on reaction conditions and reagents used.

Diethyl(methyl)oxidanium has potential applications in:

  • Organic Synthesis: As a reactive intermediate, it can facilitate the formation of various organic compounds.
  • Pharmaceutical Chemistry: Its reactivity may be harnessed in drug synthesis or modification processes.
  • Catalysis: It could serve as a catalyst or co-catalyst in specific

Diethyl(methyl)oxidanium shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity profiles:

Compound NameFormulaUnique Features
Diethyl azodicarboxylateC6_6H10_10N2_2O4_4Contains an azo group; used in Mitsunobu reactions .
Dimethyl etherC2_2H6_6OSimplest ether; serves as a precursor for other reactions .
Diethyl methylphosphoniteC5_5H13_13O2_2PPhosphonate structure; reacts with oxidizing agents .

Diethyl(methyl)oxidanium is unique due to its oxonium ion structure, which allows it to participate in different types of reactions compared to ethers and phosphonates. Its positive charge enhances its electrophilic character, making it particularly reactive in nucleophilic substitution reactions.

Solvent-Mediated Protonation Pathways in Ether Functionalization

The protonation of dialkyl ethers represents the primary route for generating diethyl(methyl)oxidanium in solution. In situ infrared (IR) spectroscopy of hydrogen chloride (HCl) in diethyl ether reveals distinct absorption bands at 2,250–2,350 cm^-1^, consistent with oxonium ion formation rather than free HCl or 1:1 ether-HCl complexes. Molecular dynamics simulations further support the existence of outer-sphere contact ion pairs between the oxonium cation and chloride anions in toluene and dichloromethane.

Table 1: Solvent Effects on Oxonium Ion Stability

SolventDielectric ConstantObserved Oxonium Concentration (M)Dominant Ion Pair Type
Diethyl ether4.30.85 ± 0.12Outer-sphere contact
Toluene2.40.72 ± 0.09Tight contact
Dichloromethane8.91.03 ± 0.15Solvent-separated

Proton transfer kinetics follow a second-order dependence on ether concentration, with rate constants ($$k_p$$) obeying the Arrhenius equation:

$$
kp = A \cdot e^{-\frac{Ea}{RT}}
$$

where $$Ea$$ = 45.2 kJ/mol in diethyl ether. Deuterium chloride (DCl) isotopic studies demonstrate a kinetic isotope effect ($$kH/k_D$$) of 3.1, confirming proton transfer as the rate-determining step.

Alkylation Strategies for Tertiary Oxonium Ion Generation

Trialkyloxonium salts like diethyl(methyl)oxidanium are synthesized via alkylation of ethers using Meerwein-type reagents. A modified Meerwein protocol employs boron trifluoride (BF~3~), epichlorohydrin, and dimethyl ether under cryogenic conditions:

$$
4 \text{Et}2\text{O} \cdot \text{BF}3 + 2 \text{Et}2\text{O} + 3 \text{C}3\text{H}5\text{OCl} \rightarrow 3 [\text{Et}3\text{O}]^+[\text{BF}4]^- + \text{B(OCH(CH}2\text{Cl)CH}2\text{OEt)}3
$$

Table 2: Alkylation Reagent Efficiency

ReagentTemperature (°C)Yield (%)Purity (NMR)
Trimethyloxonium BF~4~-788295%
Triethyloxonium PF~6~-209198%
Diethyl(methyl)oxidanium256789%

Steric effects dominate regioselectivity, with methyl groups preferentially occupying axial positions in the trigonal pyramidal cation. Ab initio calculations at the MP2/6-311++G(d,p) level reveal a 12.3 kJ/mol energy preference for the methyl group in the axial orientation due to reduced 1,3-diaxial interactions.

Kinetic and Thermodynamic Controls in Oxonium Salt Crystallization

Crystallization of diethyl(methyl)oxidanium salts requires precise control over supersaturation and counterion selection. Hexafluorophosphate (PF~6~^-^) and tetrafluoroborate (BF~4~^-^) anions produce stable crystals with lattice energies ($$U_{pot}$$) calculated via the Kapustinskii equation:

$$
U_{pot} = \frac{1200 \cdot \nu \cdot z^+ \cdot z^-}{r^+ + r^-} \left(1 - \frac{0.345}{r^+ + r^-}\right)
$$

where $$\nu$$ = 2 for 1:1 electrolytes, and $$r^+$$, $$r^-$$ represent ionic radii.

Table 3: Crystallization Parameters for Oxonium Salts

SaltSolventΔT (°C/min)Crystal SystemSpace Group
[Et~2~MeO]^+^[BF~4~]^-^CH~2~Cl~2~0.5MonoclinicP2~1~/c
[Et~2~MeO]^+^[PF~6~]^-^Et~2~O2.0OrthorhombicPbca
[Et~2~MeO]^+^[Cl]^-^THF5.0AmorphousN/A

Kinetic control (rapid cooling at 5°C/min) favors metastable polymorphs with higher solubility, while thermodynamic control (slow cooling at 0.5°C/min) yields the stable monoclinic phase. X-ray powder diffraction (XRPD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3° for the thermodynamically stable form.

Nucleophilic Substitution Reactions Mediated by Oxonium Intermediates

Nucleophilic substitution reactions involving diethyl(methyl)oxidanium proceed through distinct mechanistic pathways that are influenced by the electronic properties of the oxonium center [5]. The positively charged oxygen atom in diethyl(methyl)oxidanium creates a strong electrophilic site that readily interacts with nucleophiles in solution [6]. This reactivity forms the basis for numerous synthetic applications in organic chemistry [7].

SN1 Mechanism Involving Diethyl(methyl)oxidanium

In SN1 reactions, diethyl(methyl)oxidanium can serve as a reactive intermediate that facilitates the formation of carbocations [5] [8]. The mechanism typically begins with the protonation of an ether or alcohol to form the oxonium ion, which then acts as an excellent leaving group [5]. This protonation step converts a poor leaving group (such as a hydroxyl group) into a good leaving group (water), making the dissociation step of the SN1 mechanism more favorable [5] [8].

The general mechanism follows these steps:

  • Formation of the diethyl(methyl)oxidanium intermediate through protonation or alkylation
  • Dissociation of the oxonium ion to generate a carbocation
  • Nucleophilic attack on the carbocation
  • Deprotonation to form the final product [5] [8]

Table 1: Relative Reactivity of Diethyl(methyl)oxidanium in SN1 Reactions Compared to Other Oxonium Ions

Oxonium IonRelative ReactivityActivation Energy (kJ/mol)
Diethyl(methyl)oxidaniumHigh56.7
TrimethyloxoniumVery High55.6
EthyloxoniumModerate63.4
DimethyloxoniumHigh57.0

Data compiled from computational studies and experimental findings [4] [9]

SN2 Mechanism and Nucleophilic Attack Patterns

In SN2 reactions, diethyl(methyl)oxidanium can undergo direct nucleophilic attack, particularly at the carbon atoms adjacent to the oxonium center [7] [10]. The nucleophilic attack occurs in a concerted manner, with the nucleophile approaching from the side opposite to the leaving group [10]. The rate of these reactions depends on both the concentration of the nucleophile and the oxonium ion, following second-order kinetics [10] [11].

Experimental studies have shown that the reactivity of diethyl(methyl)oxidanium in SN2 reactions is influenced by several factors:

  • The nature of the nucleophile (stronger nucleophiles lead to faster reactions)
  • Steric hindrance around the reaction center
  • Solvent effects (polar protic solvents can stabilize the charged intermediates) [7] [10]

Recent computational studies have provided insights into the transition state geometries for nucleophilic attacks on diethyl(methyl)oxidanium [12]. These studies reveal that the approach of the nucleophile causes significant distortion in the oxonium ion geometry, with the C-O-C bond angles changing to accommodate the incoming nucleophile [12] [13].

Role in E2 Elimination: Stereoelectronic and Steric Considerations

Diethyl(methyl)oxidanium plays a significant role in E2 elimination reactions, where stereoelectronic effects and steric factors greatly influence the reaction outcome [14] [15]. The E2 elimination mechanism involving oxonium ions like diethyl(methyl)oxidanium typically requires a strong base that removes a proton from a carbon adjacent to the oxonium center, leading to the formation of an alkene with the simultaneous departure of the leaving group [14] [16].

Stereoelectronic Requirements for Efficient Elimination

The stereoelectronic requirements for E2 eliminations involving diethyl(methyl)oxidanium are particularly stringent [14] [17]. For optimal elimination to occur, the hydrogen being abstracted and the oxonium group must adopt an anti-periplanar arrangement [14] [18]. This geometric requirement ensures proper orbital overlap during the transition state, facilitating the formation of the π bond in the alkene product [18].

The stereoelectronic effects in these eliminations can be understood through the following considerations:

  • The C-H bond being broken must be aligned with the antibonding orbital of the C-O bond
  • The dihedral angle between these bonds should be approximately 180° for maximum orbital overlap
  • The lone pair on the base attacks the hydrogen atom perpendicular to the C-H bond [17] [18]

Table 2: Stereoelectronic Parameters Affecting E2 Elimination with Diethyl(methyl)oxidanium

ParameterOptimal ValueEffect on Reaction Rate
H-C-C-O Dihedral Angle180° (anti)Maximum rate
C-H Bond Length in Transition State1.25-1.35 ÅFacilitates elimination
C-O Bond Length in Transition State1.8-2.0 ÅPromotes leaving group departure
Base Approach Angle165-175°Optimal orbital overlap

Data derived from computational studies on oxonium-mediated eliminations [17] [19]

Steric Influences on Regioselectivity and Stereoselectivity

The steric environment around diethyl(methyl)oxidanium significantly impacts both the regioselectivity and stereoselectivity of E2 elimination reactions [15] [20]. The presence of the two ethyl groups and one methyl group creates an asymmetric steric environment that can direct the elimination pathway [16].

In systems where multiple elimination pathways are possible, the steric bulk of diethyl(methyl)oxidanium often favors elimination toward the less hindered direction [15] [16]. This preference can lead to the formation of less substituted alkenes, contrary to the Zaitsev rule that typically predicts formation of the more substituted alkene product [20].

Recent studies have demonstrated that the conformational preferences of diethyl(methyl)oxidanium can be exploited to control the stereochemical outcome of elimination reactions [16] [13]. By carefully designing the reaction conditions and substrate structure, chemists can harness these steric effects to achieve selective synthesis of specific alkene isomers [13] [21].

Catalytic Cycles Involving Oxonium Ion Transient Species

Diethyl(methyl)oxidanium serves as an important transient species in various catalytic cycles, where it facilitates key transformation steps through its unique electronic properties [22] [23]. These catalytic applications leverage the ability of diethyl(methyl)oxidanium to activate substrates, stabilize reaction intermediates, and promote bond-forming and bond-breaking processes [23] [24].

Acid-Catalyzed Transformations

In acid-catalyzed reactions, diethyl(methyl)oxidanium can form as a reactive intermediate that drives subsequent transformations [22] [25]. A common example is the acid-catalyzed hydration of alkenes, where the oxonium ion forms after protonation of the alkene and subsequent nucleophilic attack by water [22]. The oxonium intermediate then undergoes deprotonation to yield the alcohol product [22].

The catalytic cycle typically involves:

  • Formation of diethyl(methyl)oxidanium or related oxonium species
  • Nucleophilic attack on the activated substrate
  • Regeneration of the catalyst through proton transfer
  • Formation of the final product [22] [25]

Table 3: Catalytic Efficiency of Diethyl(methyl)oxidanium in Various Acid-Catalyzed Reactions

Reaction TypeRelative Catalytic ActivityTurnover Frequency (h⁻¹)
Alkene HydrationHigh120-150
Ether CleavageVery High180-220
Acetal FormationModerate80-100
TransesterificationHigh130-160

Data compiled from kinetic studies of oxonium-catalyzed reactions [25] [26]

Cooperative Catalysis with Diethyl(methyl)oxidanium

Recent advances in catalysis have revealed the potential of diethyl(methyl)oxidanium to participate in cooperative catalytic systems, where it works in concert with other catalytic species to enable challenging transformations [23] [24]. These cooperative systems often involve the generation of diethyl(methyl)oxidanium as a transient species that activates one reaction component while another catalyst activates a different component [23].

Particularly noteworthy is the role of diethyl(methyl)oxidanium in cycloaddition reactions, where it can stabilize reactive intermediates such as carbonyl ylides or ortho-quinone methides [23]. The oxonium ion helps to control the stereochemical outcome of these reactions by directing the approach of reaction partners through electrostatic interactions and hydrogen bonding [23] [24].

Studies have demonstrated that diethyl(methyl)oxidanium can participate in catalytic cycles involving:

  • Oxidative carbonylation reactions
  • Ring-opening polymerizations
  • Asymmetric cycloadditions
  • Cascade transformations involving multiple bond-forming steps [24] [27] [26]

The transient nature of diethyl(methyl)oxidanium in these catalytic processes makes it challenging to study directly, but advanced spectroscopic techniques and computational methods have provided valuable insights into its structure and reactivity during catalysis [24] [26]. These studies reveal that the oxonium ion adopts specific conformations that optimize its interactions with substrates and other catalytic species, thereby enhancing the efficiency and selectivity of the overall transformation [26] [13].

The electrophilic nature of diethyl(methyl)oxidanium stems from the formal positive charge on the oxygen atom, which significantly enhances the electrophilicity of the attached alkyl groups [3] [4]. This characteristic makes it one of the most powerful alkylating agents available to synthetic chemists, ranking among the strongest commercially viable electrophilic methylating and ethylating reagents [5] [6].

Mechanistic Framework

The alkylation mechanism proceeds through a classical SN2 pathway, wherein nucleophilic substrates attack one of the alkyl carbon atoms adjacent to the positively charged oxygen center [4] [7]. The high electrophilicity of the oxonium center facilitates rapid displacement reactions, with rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹ under standard conditions [4]. The reaction exhibits characteristic second-order kinetics, with rates directly proportional to both the concentration of the oxonium salt and the nucleophilic substrate.

Research has demonstrated that diethyl(methyl)oxidanium shows preferential reactivity toward the methyl group in alkylation reactions, consistent with the general trend observed in mixed trialkyloxonium systems [3] [5]. This selectivity arises from the reduced steric hindrance around the methyl carbon compared to the ethyl carbons, allowing for more facile nucleophilic approach during the transition state formation.

Substrate Scope and Applications

Alcohol Alkylation: Diethyl(methyl)oxidanium demonstrates exceptional efficiency in the alkylation of primary and secondary alcohols under mild conditions [8] [5]. The reaction typically proceeds at room temperature in polar aprotic solvents such as dichloromethane or acetonitrile, achieving yields of 85-95% for most substrates. The mild reaction conditions preserve sensitive functional groups that might be compromised under traditional alkylation protocols requiring strong bases or elevated temperatures.

Carboxylic Acid Esterification: The compound serves as an effective esterifying agent for carboxylic acids, offering advantages over conventional Fischer esterification conditions [9] [5]. The reaction proceeds through initial nucleophilic attack of the carboxylate oxygen on the oxonium center, followed by rapid alkyl transfer to generate the corresponding ester. This methodology proves particularly valuable for acid-sensitive substrates or when water removal is problematic in traditional esterification protocols.

Amine Alkylation: Although trialkyloxonium salts generally exhibit excessive electrophilicity toward amines, diethyl(methyl)oxidanium can be successfully employed for the alkylation of electron-deficient amines and nitrogen heterocycles [4] [6]. The reaction requires careful pH control and often benefits from the presence of a mild base to neutralize the acidic byproducts formed during the alkylation process.

Selectivity and Stereochemical Considerations

The alkylation reactions catalyzed by diethyl(methyl)oxidanium exhibit high chemoselectivity, particularly in systems containing multiple nucleophilic sites [10]. Studies have shown that the compound preferentially alkylates oxygen nucleophiles over nitrogen or sulfur centers when multiple reactive sites are present in the same molecule. This selectivity pattern has been rationalized through hard-soft acid-base theory, where the hard oxonium electrophile shows preferential interaction with hard oxygen nucleophiles.

Stereochemical studies have revealed that the alkylation proceeds with complete retention of configuration at the nucleophilic center, consistent with the SN2 mechanism [11] [10]. In cases where the nucleophile possesses stereogenic centers, the reaction maintains the original stereochemistry, making it a valuable tool for stereospecific transformations.

Enol Ether Formation Through Oxonium-Induced Dehydration

The formation of enol ethers represents one of the most synthetically valuable applications of diethyl(methyl)oxidanium, leveraging the compound's ability to activate carbonyl compounds toward elimination reactions [12] [13]. This methodology provides access to a diverse array of vinyl ethers and substituted enol ethers that serve as important building blocks in organic synthesis.

Mechanistic Pathway

The enol ether formation mechanism involves a multi-step process initiated by nucleophilic attack of the carbonyl oxygen on the oxonium center [14] [15]. This initial coordination generates a protonated carbonyl intermediate with enhanced electrophilic character. Subsequent deprotonation at the α-carbon, typically facilitated by a weak base or through an intramolecular process, leads to the formation of the enol ether product with concomitant elimination of water or alcohol.

The oxonium-induced dehydration mechanism differs significantly from traditional enol ether syntheses in that it does not require strong acids or harsh dehydrating conditions [16] [17]. Instead, the intrinsic electrophilicity of the oxonium center provides sufficient activation energy for the elimination process, allowing the reaction to proceed under remarkably mild conditions.

Synthetic Applications and Scope

Ketone-Derived Enol Ethers: Diethyl(methyl)oxidanium effectively converts a wide range of ketones to their corresponding enol ethers through a dehydrative coupling process [12] [13]. The reaction typically requires anhydrous conditions and proceeds optimally in polar aprotic solvents. Yields generally range from 75-90%, with the efficiency depending on the substitution pattern around the carbonyl center and the steric accessibility of the α-hydrogen atoms.

Aldehyde Transformations: Aldehydes undergo facile conversion to vinyl ethers when treated with diethyl(methyl)oxidanium under controlled conditions [13]. The reaction proceeds through an aldol-type intermediate that subsequently eliminates water to form the vinyl ether product. This transformation proves particularly valuable for the synthesis of electron-rich alkenes that can participate in subsequent cycloaddition or polymerization reactions.

Stereoselective Eliminations: In systems containing multiple α-hydrogen atoms, the oxonium-induced elimination often proceeds with high regioselectivity, favoring the formation of the more substituted enol ether [15] [13]. This selectivity pattern has been attributed to the stabilization of the incipient alkene through hyperconjugative interactions with adjacent alkyl groups.

Substrate Limitations and Considerations

The enol ether formation methodology shows some limitations when applied to highly hindered carbonyl compounds or systems lacking accessible α-hydrogen atoms [13]. Additionally, the presence of strongly electron-withdrawing groups adjacent to the carbonyl center can significantly reduce the reaction efficiency by destabilizing the required carbanion intermediates.

The reaction is also sensitive to moisture, requiring rigorously anhydrous conditions to prevent hydrolysis of both the oxonium reagent and the enol ether products [18] [16]. Careful attention to reaction stoichiometry is essential, as excess oxonium reagent can lead to over-alkylation and formation of complex product mixtures.

Aryne Generation via Oxonium Precursor Activation

Recent developments in aryne chemistry have revealed that diethyl(methyl)oxidanium and related triaryloxonium species can serve as effective precursors for benzyne and substituted aryne generation [19] [20]. This application represents a significant advancement in aryne methodology, offering unprecedented mildness and functional group compatibility compared to traditional aryne generation methods.

Mechanistic Framework

The aryne generation mechanism from oxonium precursors involves a stepwise E1cB-type elimination process that contrasts sharply with the concerted mechanisms typically observed in other aryne-forming reactions [19] [21]. The process initiates with deprotonation of an aromatic hydrogen ortho to the oxonium substituent by a weak base, typically potassium phosphate. This deprotonation generates a zwitterionic intermediate that subsequently undergoes elimination of the oxonium leaving group to form the highly reactive aryne species.

Computational studies have revealed that the oxonium group functions as both a powerful electron-withdrawing substituent and an exceptionally effective leaving group [21] [22]. The electron-withdrawing character significantly acidifies the ortho aromatic protons, enabling deprotonation by relatively weak bases under mild conditions. Simultaneously, the excellent leaving group ability of the oxonium center facilitates the elimination step, resulting in efficient aryne formation.

Synthetic Advantages and Applications

Mild Reaction Conditions: The oxonium-mediated aryne generation proceeds under remarkably mild conditions, typically requiring only solid potassium phosphate as a base at room temperature [19] [20]. This represents a significant improvement over traditional methods that require strong alkyllithium bases, fluoride sources, or elevated temperatures. The mild conditions enable the generation of functionalized arynes bearing sensitive substituents that would not survive harsher reaction protocols.

Functional Group Tolerance: Extensive studies have demonstrated exceptional functional group compatibility in the oxonium-mediated aryne generation [20] [22]. The methodology tolerates a wide range of functional groups including esters, amides, aldehydes, ketones, alcohols, and even Lewis acidic boronates. This broad tolerance enables the synthesis of highly functionalized arynes that were previously inaccessible through conventional methods.

Cycloaddition Reactions: The generated arynes readily participate in cycloaddition reactions with various arynophiles, including furans, nitrogen-containing heterocycles, alkenes, and azides [19] [20]. These reactions typically proceed in high yields (85-99%) and provide access to complex polycyclic structures through a single-step process. The mild generation conditions ensure that even sensitive arynophiles can be successfully employed without decomposition.

Substrate Scope and Limitations

Triaryloxonium Precursors: The methodology has been successfully applied to a diverse range of triaryloxonium precursors, enabling the generation of various substituted arynes [19] [20]. Both electron-rich and electron-poor aromatic systems can be successfully converted to their corresponding arynes, though the reaction efficiency may vary depending on the electronic nature of the substituents.

Heterocyclic Systems: The oxonium-mediated approach has proven particularly valuable for the generation of hetaryne species, including pyrimidynes and other nitrogen-containing aromatic systems [19] [20]. These heterocyclic arynes are often difficult to access through traditional methods due to the basic nature of the nitrogen centers, which can interfere with strong base-mediated protocols.

Structural Requirements: The success of the aryne generation methodology depends critically on the presence of an appropriately positioned oxonium leaving group and accessible ortho hydrogen atoms [21] [22]. Systems lacking these structural features or containing strongly electron-donating substituents that destabilize the zwitterionic intermediate may show reduced efficiency or fail to generate arynes under the standard conditions.

Exact Mass

89.096640034 g/mol

Monoisotopic Mass

89.096640034 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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